molecular formula C6H3BrF2Zn B6333845 2,6-Difluorophenylzinc bromide, 0.5M in tetrahydrofuran CAS No. 1380918-98-8

2,6-Difluorophenylzinc bromide, 0.5M in tetrahydrofuran

Cat. No. B6333845
CAS RN: 1380918-98-8
M. Wt: 258.4 g/mol
InChI Key: PYSMUDJGPPCOFC-UHFFFAOYSA-M
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Description

“2,6-Difluorophenylzinc bromide, 0.5M in tetrahydrofuran” is an organozinc compound. It is a solution with a concentration of 0.5 M in tetrahydrofuran (THF). The empirical formula of this compound is C6H3BrF2Zn and it has a molecular weight of 258.38 .


Molecular Structure Analysis

The molecular structure of “2,6-Difluorophenylzinc bromide, 0.5M in tetrahydrofuran” consists of a phenyl ring (a six-membered carbon ring) with two fluorine atoms attached at the 2nd and 6th positions. A zinc atom is attached to the phenyl ring, and a bromine atom is attached to the zinc atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Difluorophenylzinc bromide, 0.5M in tetrahydrofuran” include a density of 1.006 g/mL at 25 °C . It is a solution form and has a concentration of 0.5 M in THF .

Safety and Hazards

“2,6-Difluorophenylzinc bromide, 0.5M in tetrahydrofuran” is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3, Water-react 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements including H225, H261, H302, H319, H335, H351 . It should be stored at 2-8°C .

properties

IUPAC Name

bromozinc(1+);1,3-difluorobenzene-2-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSMUDJGPPCOFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[C-]C(=C1)F)F.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307021
Record name Bromo(2,6-difluorophenyl)zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1380918-98-8
Record name Bromo(2,6-difluorophenyl)zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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